molecular formula C7H14N2 B2743498 (3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine CAS No. 122116-09-0

(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine

Cat. No.: B2743498
CAS No.: 122116-09-0
M. Wt: 126.203
InChI Key: WIOKPPYJFWZENS-UHFFFAOYSA-N
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Description

“(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine” is a chemical compound with the formula C7H14N2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H14N2 . The InChI Code for this compound is 1S/C7H14N2/c1-3-6-9(2)7-4-5-8/h1H,4-8H2,2H3 .

Scientific Research Applications

Catalysis and Synthesis

The development of cost-effective and convenient methods for the synthesis and functionalization of amines is significant in both academic research and industrial production. Cobalt oxide nanoparticles have been used for the expedient synthesis of N-methyl- and N-alkylamines through reductive amination, highlighting the importance of earth-abundant metal-based catalysts in the synthesis of life-science molecules (Senthamarai et al., 2018).

Environmental Applications

The compound's derivatives have been studied for their SO2 absorption performances, demonstrating efficiency and reversibility, offering insights into pollution mitigation strategies. Nitrile-functionalized amines showed more efficient absorption rates and regenerability compared to hydroxy-functionalized amines (Hong et al., 2014).

Material Science

In material science, amine-functionalized zeolite Y has been used to enhance catalyst lifetime in transesterification reactions, indicating the potential of amine compounds in improving catalytic processes and material efficiency (Samerjit et al., 2016).

Organic Chemistry

The direct aminobenzylation of aldehydes with toluenes, facilitated by specific catalysts, provides rapid access to amines, underscoring the role of this compound in synthesizing bioactive natural products and pharmaceuticals. This highlights its utility in the construction of complex amines, an essential component in synthetic chemistry (Wang et al., 2018).

Surface Modification and Functionalization

The chemical modification of metal oxide nanoparticle surfaces with aminosilanes, such as 3-aminopropyltriethoxysilane (APTES), enhances their dispersibility and antibacterial properties. APTES-modified nanoparticles have direct applications in electrochemical sensors, catalysts, and Pickering emulsions, illustrating the broad utility of amine-functionalized compounds in biomedical, industrial, and scientific applications (Zhang & Lai, 2021).

Properties

IUPAC Name

N'-methyl-N'-prop-2-ynylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-3-6-9(2)7-4-5-8/h1H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOKPPYJFWZENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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